2-(4-chlorophenyl)-N-pentylquinoline-4-carboxamide
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Overview
Description
2-(4-chlorophenyl)-N-pentylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 4-chlorophenyl group and the N-pentyl substitution on the quinoline ring enhances the compound’s chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-pentylquinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
N-Pentyl Substitution: The N-pentyl group can be introduced through an alkylation reaction using pentyl bromide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-pentylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-pentylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation.
Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response, or the PI3K/Akt pathway, which regulates cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)-N-pentylquinoline-4-carboxamide: Similar structure with a bromine atom instead of chlorine.
2-(4-methylphenyl)-N-pentylquinoline-4-carboxamide: Similar structure with a methyl group instead of chlorine.
2-(4-fluorophenyl)-N-pentylquinoline-4-carboxamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
2-(4-chlorophenyl)-N-pentylquinoline-4-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can enhance its biological activity and chemical stability. The N-pentyl substitution also contributes to its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C21H21ClN2O |
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Molecular Weight |
352.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-pentylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H21ClN2O/c1-2-3-6-13-23-21(25)18-14-20(15-9-11-16(22)12-10-15)24-19-8-5-4-7-17(18)19/h4-5,7-12,14H,2-3,6,13H2,1H3,(H,23,25) |
InChI Key |
UQFQYSCEBDFAHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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